![molecular formula C20H23NO4 B5883206 ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)
ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate, also known as TTA or A-922500, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TTA is a selective agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis and lipid metabolism.
作用機序
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate acts as a selective agonist of GPR119, a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon release. In addition, activation of GPR119 by ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has been shown to promote the release of peptide YY (PYY) and reduce food intake, leading to weight loss.
Biochemical and Physiological Effects:
ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has been shown to have a range of biochemical and physiological effects in animal models and cell culture systems. These include:
- Increased insulin secretion and glucose-stimulated insulin secretion in pancreatic beta cells
- Increased GLP-1 and GIP secretion from intestinal L cells
- Inhibition of glucagon secretion from pancreatic alpha cells
- Reduction of food intake and body weight in animal models of obesity
- Improvement of lipid metabolism, including reduced triglyceride levels and increased HDL cholesterol levels
- Anti-inflammatory effects in intestinal epithelial cells
実験室実験の利点と制限
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments, including its high potency and selectivity for GPR119, its ability to stimulate insulin secretion and incretin hormone release, and its anti-inflammatory effects. However, ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate also has some limitations, including its relatively short half-life in vivo and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate, including:
- Development of more potent and selective GPR119 agonists for use in diabetes and metabolic disorders
- Investigation of the potential anti-inflammatory effects of ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis
- Exploration of the potential role of ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate in regulating gut microbiota and its effects on metabolic health
- Investigation of the potential use of ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate in combination with other drugs for the treatment of diabetes and obesity
- Development of novel delivery systems for ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate to improve its pharmacokinetic properties and reduce toxicity.
合成法
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate can be synthesized through a multistep process starting from 3,5-dimethylphenol. The first step involves the protection of the phenol group with tert-butyldimethylsilyl chloride. The protected phenol is then converted to the corresponding 4-bromo derivative through a series of reactions, including nitration, reduction, and bromination. The 4-bromo derivative is then coupled with 2,3,5-trimethylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to give the desired product, ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate.
科学的研究の応用
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has been studied extensively in the field of diabetes and metabolic disorders due to its ability to activate GPR119, which is expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate stimulates insulin secretion and incretin hormone release, leading to improved glucose tolerance and insulin sensitivity. ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and type 2 diabetes. In addition, ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has potential applications in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation and promote intestinal epithelial cell proliferation.
特性
IUPAC Name |
ethyl 4-[[2-(2,3,5-trimethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-24-20(23)16-6-8-17(9-7-16)21-19(22)12-25-18-11-13(2)10-14(3)15(18)4/h6-11H,5,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZICRSBWLQHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。